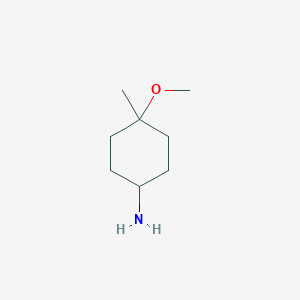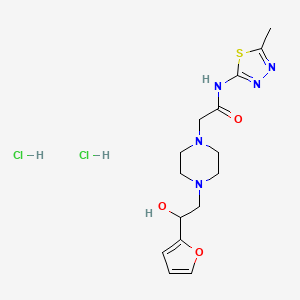
4-Methoxy-4-methylcyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-4-methylcyclohexanamine, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was initially developed as a potential replacement for Ketamine, a popular anesthetic drug. MXE has gained popularity in recent years due to its unique psychoactive effects, which include dissociation, euphoria, and hallucinations. The purpose of
科学的研究の応用
Analytical Characterization and Biological Matrix Analysis
Research involving compounds similar to 4-Methoxy-4-methylcyclohexanamine often focuses on their analytical characterization and detection in biological matrices. For example, De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, developing a qualitative and quantitative method for their determination in blood, urine, and vitreous humor using HPLC and mass spectrometry De Paoli, Brandt, Wallach, Archer, & Pounder, 2013.
Synthetic Pathways and Pharmacological Implications
Studies such as those by Wallach et al. (2016) explore the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, providing insights into their structural properties and potential pharmacological implications Wallach, Colestock, Cicali, Elliott, Kavanagh, Adejare, Dempster, & Brandt, 2016.
Antidepressant Properties of Similar Compounds
Investigations into the biochemical profiles of related compounds, such as the study by Muth et al. (1986), which explored the antidepressant properties of a novel bicyclic compound, shed light on potential therapeutic applications of similar substances Muth, Haskins, Moyer, Husbands, Nielsen, & Sigg, 1986.
Antimicrobial and Phytotoxic Activities
Research on cyclohexenone derivatives isolated from natural sources, as reported by Shiono et al. (2005), highlights potential antimicrobial and phytotoxic activities, suggesting areas for further exploration in compounds with similar structures Shiono, Murayama, Takahashi, Okada, Katohda, & Ikeda, 2005.
NMDA Receptor Affinity and Psychoactive Effects
Studies like those by Roth et al. (2013) determine the pharmacological profiles of novel ketamine and phencyclidine analogues, including their affinity for the NMDA receptor, which is central to understanding the psychoactive effects of these compounds Roth, Gibbons, Arunotayanun, Huang, Setola, Treble, & Iversen, 2013.
作用機序
Target of Action
The primary target of 4-Methoxy-4-methylcyclohexanamine is the glutamate NMDA receptor . This receptor plays a crucial role in the central nervous system, particularly in excitatory synaptic transmission .
Mode of Action
This compound interacts with its target, the glutamate NMDA receptor, as a high affinity and selective ligand . This interaction results in changes in the receptor’s activity, which can lead to alterations in synaptic transmission .
Biochemical Pathways
Given its interaction with the glutamate nmda receptor, it is likely that it impacts pathways related to excitatory synaptic transmission . The downstream effects of these changes could include alterations in neuronal signaling and potentially changes in behavior or perception .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with the glutamate NMDA receptor. These effects could include changes in neuronal signaling and synaptic plasticity, potentially leading to alterations in perception or behavior .
生化学分析
Biochemical Properties
4-Methoxy-4-methylcyclohexanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydrotropes, which are small molecules that can induce liquid-liquid phase separation by altering the solubility and conformation states of organic compounds . This interaction prevents protein aggregation, leading to the formation of protein condensates. Additionally, this compound may interact with specific enzymes involved in metabolic pathways, affecting their catalytic activity and overall biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in Saccharomyces cerevisiae, this compound has been shown to interact with the Mediator complex, a multi-subunit complex involved in transcription regulation . This interaction affects the stress response pathways, leading to changes in gene expression and cellular metabolism. Furthermore, the compound’s hydrotropic nature can influence the solubility and conformation of proteins, impacting cellular processes such as protein folding and aggregation.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the compound can bind to specific enzymes, altering their catalytic activity and influencing metabolic pathways . Additionally, this compound may inhibit or activate certain transcription factors, leading to changes in gene expression and subsequent cellular responses. These molecular interactions are crucial for understanding the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. It has been observed that this compound remains stable under specific conditions, maintaining its biochemical activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and cellular changes . Additionally, at high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, including O-demethylation, hydroxylation, oxidation, ketone reduction, N-dealkylation, and glucuronidation . These metabolic processes influence the compound’s stability, activity, and overall biochemical effects. Additionally, this compound may affect metabolic flux and metabolite levels, further impacting cellular and biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions determine the compound’s bioavailability and overall efficacy in biochemical and therapeutic applications. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in research and clinical settings.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms influence the compound’s interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its molecular mechanisms and optimizing its use in research and therapeutic applications.
特性
IUPAC Name |
4-methoxy-4-methylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(10-2)5-3-7(9)4-6-8/h7H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLSCQJMSFVBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1429902-65-7 |
Source


|
| Record name | 4-methoxy-4-methylcyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Chlorophenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2566776.png)
![2-[(3,4-Dichlorobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B2566777.png)

![5-Bromo-2-[(4-fluorobenzyl)oxy]benzoic acid](/img/structure/B2566780.png)



![5-[(4-Chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-ylamine](/img/structure/B2566789.png)


![2-amino-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2566794.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2566799.png)